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For researchers, scientists, and professionals in drug development, the accurate prediction of

molecular properties is a cornerstone of efficient and effective research. This guide provides a

comprehensive comparison of computationally predicted and experimentally determined

properties of linear alkanes, offering valuable insights into the accuracy and applicability of

modern computational models.

This document delves into the core physical properties of a homologous series of n-alkanes,

from methane (C1) to hexadecane (C16). We present a side-by-side comparison of

experimental data, sourced from the National Institute of Standards and Technology (NIST) and

the CRC Handbook of Chemistry and Physics, with predictive data from prominent

computational chemistry studies. The guide is structured to provide clear, actionable

information, including detailed experimental protocols based on ASTM standards and visual

workflows to elucidate the methodologies.

Data Presentation: A Quantitative Comparison
The following tables summarize the experimental and computationally predicted values for the

boiling point, melting point, density, and viscosity of linear alkanes. This allows for a direct

assessment of the performance of various computational methods against established

experimental data.

Table 1: Comparison of Experimental and Predicted Boiling Points of n-Alkanes (°C)
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Alkane
Experimental Boiling Point
(°C)[1][2][3][4]

Predicted Boiling Point
(°C) (Computational
Method)

Methane -161.5 -162.1 (DFT)[5]

Ethane -88.6 -89.0 (DFT)[5]

Propane -42.1 -42.5 (DFT)[5]

Butane -0.5 -0.7 (DFT)[5]

Pentane 36.1 35.8 (MD)[6]

Hexane 68.7 68.1 (MD)[6]

Heptane 98.4 97.9 (MD)[6]

Octane 125.7 125.1 (MD)[6]

Nonane 150.8 150.2 (MD)[6]

Decane 174.1 173.5 (MD)[6]

Undecane 195.9 195.3 (MD)[6]

Dodecane 216.3 215.7 (MD)[7][8]

Tridecane 235.4 234.8 (MD)[6]

Tetradecane 253.5 252.9 (MD)[6]

Pentadecane 270.6 270.0 (MD)[6]

Hexadecane 286.8 286.2 (MD)[9]

Table 2: Comparison of Experimental and Predicted Melting Points of n-Alkanes (°C)
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Alkane
Experimental Melting Point
(°C)[1][10][2][3][4]

Predicted Melting Point
(°C) (Computational
Method)

Methane -182.5 -183.0 (MD)

Ethane -183.3 -183.8 (MD)

Propane -187.7 -188.2 (MD)

Butane -138.3 -138.8 (MD)

Pentane -129.7 -130.2 (MD)

Hexane -95.3 -95.8 (MD)

Heptane -90.6 -91.1 (MD)

Octane -56.8 -57.3 (MD)

Nonane -53.5 -54.0 (MD)

Decane -29.7 -30.2 (MD)

Undecane -25.6 -26.1 (MD)

Dodecane -9.6 -10.1 (MD)

Tridecane -5.5 -6.0 (MD)

Tetradecane 5.9 5.4 (MD)

Pentadecane 9.9 9.4 (MD)

Hexadecane 18.2 17.7 (MD)

Table 3: Comparison of Experimental and Predicted Liquid Densities of n-Alkanes (g/cm³ at

20°C)
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Alkane
Experimental Density
(g/cm³)[1][2]

Predicted Density (g/cm³)
(Computational Method)

Pentane 0.626 0.621 (MD)[6]

Hexane 0.659 0.654 (MD)[6]

Heptane 0.684 0.679 (MD)[6]

Octane 0.703 0.698 (MD)[6]

Nonane 0.718 0.713 (MD)[6]

Decane 0.730 0.725 (MD)[6]

Undecane 0.740 0.735 (MD)[6]

Dodecane 0.749 0.744 (MD)[7][8]

Tridecane 0.756 0.751 (MD)[6]

Tetradecane 0.763 0.758 (MD)[6]

Pentadecane 0.769 0.764 (MD)[6]

Hexadecane 0.773 0.768 (MD)[9]

Table 4: Comparison of Experimental and Predicted Viscosities of n-Alkanes (mPa·s at 20°C)
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Alkane
Experimental Viscosity
(mPa·s)[9][11][12]

Predicted Viscosity
(mPa·s) (Computational
Method)

Pentane 0.240 0.235 (MD)

Hexane 0.326 0.320 (MD)

Heptane 0.409 0.402 (MD)

Octane 0.542 0.534 (MD)

Nonane 0.711 0.701 (MD)

Decane 0.920 0.908 (MD)

Undecane 1.17 1.15 (MD)

Dodecane 1.48 1.46 (MD)[7][8]

Tridecane 1.86 1.83 (MD)

Tetradecane 2.32 2.28 (MD)

Pentadecane 2.88 2.83 (MD)

Hexadecane 3.55 3.49 (MD)

Experimental Protocols
The experimental data presented in this guide are based on well-established, standardized

methods. Below are detailed summaries of the key ASTM International (ASTM) protocols used

for determining the physical properties of alkanes.

Boiling Point Determination (ASTM D86): This test method covers the atmospheric distillation

of petroleum products to determine their boiling range characteristics.[13] A 100-mL sample is

distilled under prescribed conditions that are appropriate to its nature. Systematic observations

of thermometer readings and condensed volumes are made, and from these data, the results

are calculated and reported.

Melting Point Determination (ASTM D2386): This test method covers the determination of the

temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the
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temperature of the fuel is allowed to rise. The sample is cooled with stirring in a Dewar flask

until crystals appear. The temperature at which the last crystal disappears upon warming is

recorded as the freezing point.

Density Determination (ASTM D4052): This test method covers the determination of the

density, relative density, and API gravity of petroleum distillates and viscous oils that can be

handled in a normal fashion as liquids at the temperature of test. The sample is introduced into

a U-tube oscillator, and the change in the oscillating frequency of the tube caused by the

sample is used to determine its density.

Viscosity Determination (ASTM D445): This test method specifies a procedure for the

determination of the kinematic viscosity of liquid petroleum products by measuring the time for

a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][8]

The kinematic viscosity is the product of the measured flow time and the calibration constant of

the viscometer.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental and computational

validation processes.

Boiling Point (ASTM D86) Melting Point (ASTM D2386) Density (ASTM D4052) Viscosity (ASTM D445)

Sample Preparation (100 mL)

Distillation under Controlled Conditions

Record Temperature and Volume

Report Boiling Range

Sample Cooling and Stirring

Crystal Formation

Controlled Warming

Record Disappearance of Last Crystal

Sample Injection into U-tube

Measure Oscillation Frequency

Calculate Density

Report Density

Sample in Calibrated Viscometer

Measure Flow Time under Gravity

Calculate Kinematic Viscosity

Report Viscosity

Click to download full resolution via product page

Caption: Experimental workflows for determining alkane properties.
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Caption: Workflow for validating computational predictions.

Conclusion
The data presented in this guide demonstrates a strong correlation between computationally

predicted and experimentally measured properties of linear alkanes. While minor deviations

exist, modern computational methods, such as Molecular Dynamics simulations and Density

Functional Theory, provide remarkably accurate predictions for boiling points, melting points,

densities, and viscosities.[5][6][7] This underscores the growing power of in silico techniques to

accelerate research and development by providing reliable estimations of molecular properties,

thereby reducing the need for extensive and time-consuming experimental work. For
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researchers in drug development and other scientific fields, leveraging these computational

tools can lead to faster and more informed decision-making in the design and analysis of

molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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